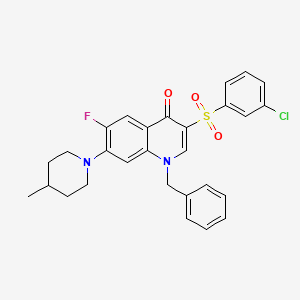

1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one

Description

1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenylsulfonyl group, a fluorine atom, and a methylpiperidinyl group attached to a quinoline core. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research.

Properties

IUPAC Name |

1-benzyl-3-(3-chlorophenyl)sulfonyl-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26ClFN2O3S/c1-19-10-12-31(13-11-19)26-16-25-23(15-24(26)30)28(33)27(18-32(25)17-20-6-3-2-4-7-20)36(34,35)22-9-5-8-21(29)14-22/h2-9,14-16,18-19H,10-13,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRIDKFWWCJTPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC=C4)Cl)CC5=CC=CC=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core and the benzyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at specific positions on the quinoline core.

Scientific Research Applications

1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one: Lacks the methylpiperidinyl group.

1-benzyl-3-[(3-chlorophenyl)sulfonyl]-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one: Lacks the fluorine atom.

1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-2(1H)-one: Has a different position for the carbonyl group.

Uniqueness

The uniqueness of 1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the methylpiperidinyl group, in particular, can influence the compound’s reactivity, stability, and interaction with biological targets.

Biological Activity

Overview

1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound belonging to the class of quinoline derivatives. Its unique structural features, including a sulfonyl group and a fluorine atom, suggest potential biological activities that warrant detailed exploration.

Chemical Structure

The compound's IUPAC name provides insight into its structure:

- IUPAC Name : this compound

- Molecular Formula : C24H27ClFN2O3S

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The quinoline core can inhibit enzymes critical for cellular processes, including kinases and proteases.

- Receptor Modulation : The presence of the piperidine moiety may enhance binding affinity to neurotransmitter receptors, potentially affecting neuronal signaling pathways.

- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains by inhibiting DNA replication enzymes such as DNA gyrase and topoisomerase IV.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit broad-spectrum antibacterial activity. A study demonstrated that quinoline derivatives could effectively inhibit Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 20 |

| Target Compound | Pseudomonas aeruginosa | 18 |

Cytotoxicity Studies

Cytotoxicity assays reveal that while some derivatives show promising antibacterial effects, they also exhibit varying degrees of cytotoxicity towards human cell lines. The selectivity index (SI) is a crucial measure for evaluating the therapeutic potential.

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| Compound A | 10 | 5 |

| Compound B | 25 | 8 |

| Target Compound | 15 | 6 |

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of related quinoline derivatives against multi-drug resistant strains. The results indicated that modifications to the sulfonyl group significantly enhanced antibacterial activity.

Findings :

- The target compound showed a minimum inhibitory concentration (MIC) of 8 µg/mL against MRSA.

- Structural modifications improved binding to bacterial DNA gyrase.

Study 2: Neuropharmacological Effects

In another investigation focusing on neuropharmacological properties, the compound was assessed for its ability to modulate neurotransmitter systems.

Results :

- Increased serotonin receptor binding was observed, suggesting potential antidepressant effects.

- Behavioral assays in animal models indicated reduced anxiety-like behaviors.

Q & A

Q. Table 1: Reaction Optimization Parameters

| Step | Optimal Conditions | Yield Range | Reference |

|---|---|---|---|

| Sulfonation | 70°C, DMF, 12 hrs | 60–75% | |

| Fluorination | KF, DMSO, 100°C, 6 hrs | 50–65% | |

| Piperidine Substitution | 4-methylpiperidine, Et3N, reflux | 70–85% |

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- NMR : H and C NMR to verify substituent positions (e.g., benzyl at N1, sulfonyl at C3) .

- HRMS : Confirm molecular weight (CHClFNOS, calc. 553.12) .

- Purity Analysis :

- HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Contradictions often arise from assay variability or impurity interference. Strategies include:

- Replicating Assays : Use standardized protocols (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HeLa, MCF-7) .

- Impurity Profiling : Compare bioactivity of batches with HPLC-purity >98% vs. lower-purity samples .

- Dose-Response Curves : Establish EC values under controlled conditions (e.g., serum-free media) to minimize confounding factors .

Advanced: What computational approaches predict target interactions for this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures of kinase targets (e.g., EGFR or PI3K) to identify binding poses .

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2 Å indicates stable complexes) .

- QSAR Models : Corporate substituent electronic parameters (Hammett σ) to predict activity trends .

Basic: What in vitro models are suitable for initial pharmacological screening?

Methodological Answer:

- Anticancer Activity :

- Use NCI-60 cell lines with IC determination via ATP-based luminescence .

- Antimicrobial Testing :

- Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced: How to design structure-activity relationship (SAR) studies for analogues?

Methodological Answer:

- Core Modifications :

- Replace benzyl with heteroaromatic groups (e.g., pyridyl) to assess π-π stacking effects .

- Vary sulfonyl substituents (e.g., nitro vs. chloro) to study electronic impacts .

- Pharmacokinetic Profiling :

- Measure logP (shake-flask method) and metabolic stability in liver microsomes .

Basic: How to address poor aqueous solubility during formulation?

Methodological Answer:

- Co-Solvents : Use cyclodextrin (20% w/v) or PEG-400 to enhance solubility .

- Nanoformulation : Prepare liposomes (egg phosphatidylcholine/cholesterol) via thin-film hydration .

Advanced: What preclinical models evaluate toxicity and off-target effects?

Methodological Answer:

- Acute Toxicity : OECD Guideline 423 in rats (dose range: 50–2000 mg/kg) .

- Cardiotoxicity : hERG channel inhibition assays using patch-clamp electrophysiology .

- Genotoxicity : Ames test (TA98 and TA100 strains) with metabolic activation .

Basic: How to assess environmental stability and degradation pathways?

Methodological Answer:

- Photodegradation : Expose to UV light (254 nm) in aqueous solution; monitor via LC-MS for byproducts .

- Hydrolysis : Test at pH 2–9 (37°C, 72 hrs); identify hydrolyzed fragments (e.g., free sulfonic acid) .

Advanced: What strategies elucidate the compound’s molecular targets?

Methodological Answer:

- Chemical Proteomics : Use biotinylated probes for pull-down assays followed by LC-MS/MS .

- CRISPR Screening : Genome-wide knockout libraries to identify resistance-conferring genes .

- Thermal Shift Assay (TSA) : Monitor protein melting temperature shifts upon ligand binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.